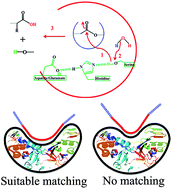Controlled biodegradation of polymers using nanoparticles and its application
RSC Advances Pub Date: 2016-06-28 DOI: 10.1039/C6RA08641A
Abstract
The disposal of non-degradable plastics has increased exponentially as a result of poor recycling efficacy. The development of biodegradable plastics has become indispensable over the last two decades because of their origin from renewable resources. The potential interest in biodegradable plastics comes from the eco-friendly obliteration via microbial action which transforms the plastics into carbon dioxide and water resulting in a pollution-free natural system. Even though the lucrative interest lies in multiple areas, some of the properties such as brittleness, and poor thermal, mechanical and low gas barrier properties restrict their practical uses. The incorporation of nanoparticles in the polymer matrix or the fabrication of nanocomposites overcomes the shortcomings of the biodegradable polymers. To improve the aforementioned properties further, several approaches have been utilized, especially the incorporation of nanoparticles in the polymer matrix to prepare nanocomposites. One of the great advantages of nanoparticles is the ability to tune the rate of biodegradation (it is possible to both increase and decrease the rate as compared to that of the pure polymer) depending upon the need. Thus, chemical, physical and biological properties of the biodegradable polymers can be modified and controlled for sustainable applications in medicine and other areas. This review considers the major concerns of biodegradable polyesters and their nanocomposites, great details about the mechanism of their biodegradation, factors influencing their biodegradation and their applications in biomedical and packaging industries.


Recommended Literature
- [1] Structural insights into the effect of cholinium-based ionic liquids on the critical micellization temperature of aqueous triblock copolymers†
- [2] A photothermal and Fenton active MOF-based membrane for high-efficiency solar water evaporation and clean water production†
- [3] In situ chemical mapping of a lithium-ion battery using full-field hard X-ray spectroscopic imaging†
- [4] Contents list
- [5] Coaxial electrospinning with organic solvent for controlling the size of self-assembled nanoparticles†
- [6] Front cover
- [7] ZIF-9(iii) nanosheets synthesized in ionic liquid/ethanol mixture for efficient photocatalytic hydrogen production†
- [8] New focus of the cloud point/Krafft point of nonionic/cationic surfactants as thermochromic materials for smart windows†
- [9] Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles†
- [10] Determination of inorganic and total mercury by flow injection vapor generation atomic absorption spectrometry using a W-coil atomizer










